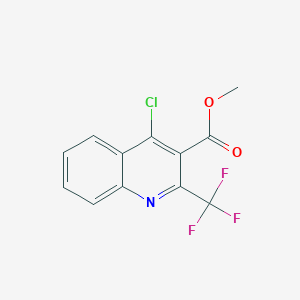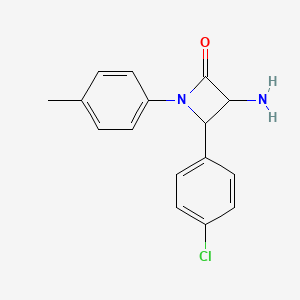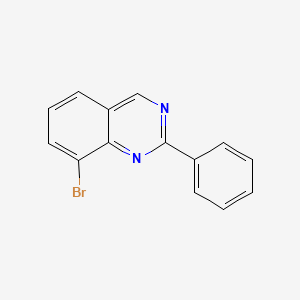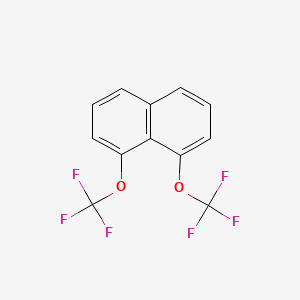![molecular formula C14H9BrO2 B15063273 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one CAS No. 87317-83-7](/img/structure/B15063273.png)
4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a bromomethyl group attached to the chromenone core, which enhances its reactivity and potential for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Methylated coumarin derivatives.
Aplicaciones Científicas De Investigación
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fluorescent probes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The compound’s chromenone core can also interact with DNA and proteins, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2H-chromen-2-one: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group, which imparts different chemical properties and applications.
3-(Bromoacetyl)coumarin: Features a bromoacetyl group instead of a bromomethyl group, leading to distinct reactivity and uses.
Uniqueness
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE is unique due to its bromomethyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds .
Propiedades
Número CAS |
87317-83-7 |
|---|---|
Fórmula molecular |
C14H9BrO2 |
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
4-(bromomethyl)benzo[h]chromen-2-one |
InChI |
InChI=1S/C14H9BrO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2 |
Clave InChI |
UTCSIUINGCNEKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)

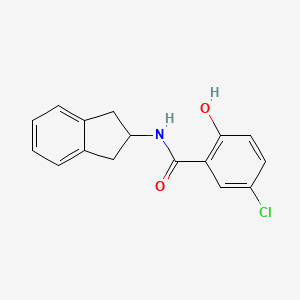
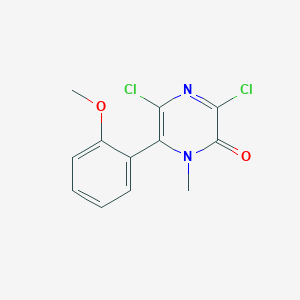
![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)
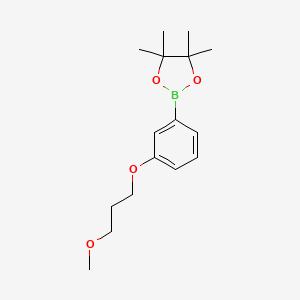
![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
